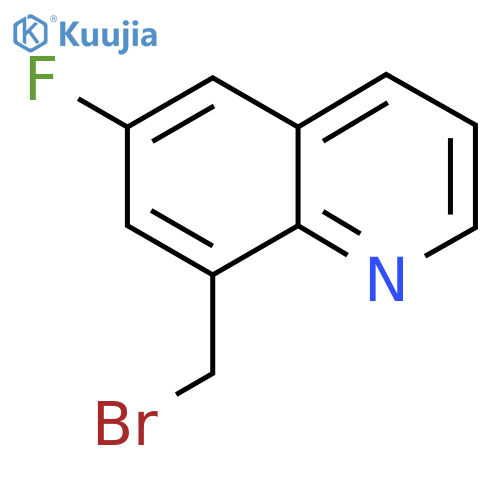Cas no 926262-79-5 (8-(Bromomethyl)-6-fluoroquinoline)

926262-79-5 structure
商品名:8-(Bromomethyl)-6-fluoroquinoline
CAS番号:926262-79-5
MF:C10H7BrFN
メガワット:240.07168507576
CID:4665639
8-(Bromomethyl)-6-fluoroquinoline 化学的及び物理的性質
名前と識別子
-
- 8-(bromomethyl)-6-fluoroquinoline
- SB69872
- 8-(Bromomethyl)-6-fluoroquinoline
-
- インチ: 1S/C10H7BrFN/c11-6-8-5-9(12)4-7-2-1-3-13-10(7)8/h1-5H,6H2
- InChIKey: NOBVXSWUZDZIMX-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(=CC2=CC=CN=C21)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 176
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 12.9
8-(Bromomethyl)-6-fluoroquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317660-2.5g |
8-(Bromomethyl)-6-fluoroquinoline |
926262-79-5 | 98% | 2.5g |
¥19828.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317660-10g |
8-(Bromomethyl)-6-fluoroquinoline |
926262-79-5 | 98% | 10g |
¥34819.00 | 2024-04-25 | |
| Enamine | EN300-35204-0.5g |
8-(bromomethyl)-6-fluoroquinoline |
926262-79-5 | 95.0% | 0.5g |
$480.0 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317660-500mg |
8-(Bromomethyl)-6-fluoroquinoline |
926262-79-5 | 98% | 500mg |
¥6851.00 | 2024-04-25 | |
| Chemenu | CM222722-1g |
8-(Bromomethyl)-6-fluoroquinoline |
926262-79-5 | 95% | 1g |
$574 | 2021-08-04 | |
| TRC | B994408-50mg |
8-(Bromomethyl)-6-fluoroquinoline |
926262-79-5 | 50mg |
$ 160.00 | 2022-06-06 | ||
| Enamine | EN300-35204-5.0g |
8-(bromomethyl)-6-fluoroquinoline |
926262-79-5 | 95.0% | 5.0g |
$1779.0 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317660-100mg |
8-(Bromomethyl)-6-fluoroquinoline |
926262-79-5 | 98% | 100mg |
¥3336.00 | 2024-04-25 | |
| Enamine | EN300-35204-1.0g |
8-(bromomethyl)-6-fluoroquinoline |
926262-79-5 | 95.0% | 1.0g |
$614.0 | 2025-02-20 | |
| Alichem | A189008520-1g |
8-(Bromomethyl)-6-fluoroquinoline |
926262-79-5 | 95% | 1g |
$534.60 | 2023-08-31 |
8-(Bromomethyl)-6-fluoroquinoline 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
926262-79-5 (8-(Bromomethyl)-6-fluoroquinoline) 関連製品
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:926262-79-5)8-(Bromomethyl)-6-fluoroquinoline

清らかである:99%
はかる:1g
価格 ($):553